3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one
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Overview
Description
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the class of oxindoles, which are known for their diverse biological activities. This compound is particularly interesting due to its trifluoromethyl group, which enhances its biological activity and stability .
Preparation Methods
The synthesis of 3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in DMF solvent. . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: The compound has shown potential in anticancer and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one involves its interaction with various molecular targets. It has been shown to inhibit enzymes and bind to proteins, thereby affecting cellular processes. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one include other trifluoromethylated oxindoles and indole derivatives. These compounds share similar structural features but may differ in their biological activities and stability. The presence of the trifluoromethyl group in this compound makes it unique by enhancing its biological activity and stability .
Properties
Molecular Formula |
C12H12F3NO3 |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-hydroxy-6-propan-2-yloxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C12H12F3NO3/c1-6(2)19-7-3-4-8-9(5-7)16-10(17)11(8,18)12(13,14)15/h3-6,18H,1-2H3,(H,16,17) |
InChI Key |
FAYGBDUTFDAZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O |
Origin of Product |
United States |
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